molecular formula C16H10O B12653510 8-Fluoranthenol CAS No. 34049-45-1

8-Fluoranthenol

Cat. No.: B12653510
CAS No.: 34049-45-1
M. Wt: 218.25 g/mol
InChI Key: CKIAQYLZYXKFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoranthenol is an organic compound with the molecular formula C16H10O. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the fluoranthene structure. Fluoranthene itself is known for its fluorescence under UV light, and its derivatives, including this compound, share similar properties .

Preparation Methods

The synthesis of 8-Fluoranthenol can be achieved through various synthetic routes. One common method involves the hydroxylation of fluoranthene. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial production methods for this compound are less documented, but they likely involve similar hydroxylation reactions on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

8-Fluoranthenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of fluorenone derivatives.

    Reduction: The compound can be reduced to form fluoranthene by removing the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Fluoranthenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoranthenol is primarily related to its ability to interact with biological molecules through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting the function of proteins and other biomolecules. The fluorescence properties of this compound also allow it to be used as a probe to study molecular interactions and pathways .

Comparison with Similar Compounds

8-Fluoranthenol can be compared with other hydroxylated PAHs, such as 1-Hydroxyfluoranthene and 2-Hydroxyfluoranthene. These compounds share similar structures but differ in the position of the hydroxyl group, which can affect their chemical reactivity and applications. For example, 1-Hydroxyfluoranthene may have different fluorescence properties and reactivity compared to this compound, highlighting the importance of the hydroxyl group’s position .

Properties

CAS No.

34049-45-1

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

fluoranthen-8-ol

InChI

InChI=1S/C16H10O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-9,17H

InChI Key

CKIAQYLZYXKFNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.